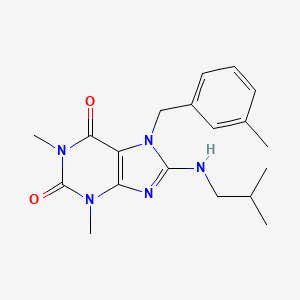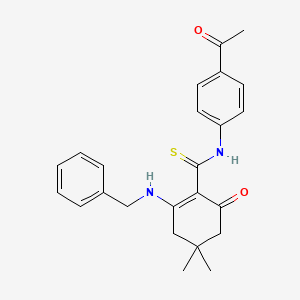![molecular formula C22H26N4O3 B10863754 3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10863754.png)
3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(DIETHYLAMINO)PROPYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL is a complex organic compound with a unique structure that combines elements of chromene, pyrimidine, and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(DIETHYLAMINO)PROPYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include diethylamine, furfural, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(DIETHYLAMINO)PROPYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(DIETHYLAMINO)PROPYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
3-[3-(DIETHYLAMINO)PROPYL]-5-(2-FURYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL is unique due to its combination of chromene, pyrimidine, and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C22H26N4O3/c1-3-25(4-2)10-6-11-26-14-24-22-20(21(26)23)19(17-7-5-12-28-17)16-9-8-15(27)13-18(16)29-22/h5,7-9,12-14,19,23,27H,3-4,6,10-11H2,1-2H3 |
InChI Key |
YOZCZXGCTVVERP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10863672.png)
![(2E)-3-(4-bromophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10863673.png)
![N'-(2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)furan-2-carbohydrazide](/img/structure/B10863676.png)
![1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide](/img/structure/B10863677.png)
![N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide](/img/structure/B10863679.png)
![Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]-](/img/structure/B10863686.png)
![Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10863696.png)
![2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylmethyl)phthalazin-1(2H)-one](/img/structure/B10863702.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10863716.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10863729.png)

![10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863734.png)

![N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide](/img/structure/B10863744.png)
